1-[4-(Methylthio)phenyl]ethanamine hydrochloride 1-[4-(Methylthio)phenyl]ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 205937-77-5
VCID: VC3036301
InChI: InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H
SMILES: CC(C1=CC=C(C=C1)SC)N.Cl
Molecular Formula: C9H14ClNS
Molecular Weight: 203.73 g/mol

1-[4-(Methylthio)phenyl]ethanamine hydrochloride

CAS No.: 205937-77-5

Cat. No.: VC3036301

Molecular Formula: C9H14ClNS

Molecular Weight: 203.73 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Methylthio)phenyl]ethanamine hydrochloride - 205937-77-5

Specification

CAS No. 205937-77-5
Molecular Formula C9H14ClNS
Molecular Weight 203.73 g/mol
IUPAC Name 1-(4-methylsulfanylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H
Standard InChI Key FIKZELFTBUJWNB-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)SC)N.Cl
Canonical SMILES CC(C1=CC=C(C=C1)SC)N.Cl

Introduction

1-[4-(Methylthio)phenyl]ethanamine hydrochloride is a hydrochloride salt of an arylethylamine derivative. This compound is characterized by a methylthio group at the para position of the phenyl ring and an ethanamine group. Its structural configuration can exist in both (S) and (R) enantiomeric forms, with the (S)-enantiomer being more commonly studied and referenced in scientific literature .

Synonyms and Alternative Names

The compound is known by several alternative names in the scientific literature and chemical databases:

  • (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

  • (1S)-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride

  • (S)-1-(4-(methylthio)phenyl)ethan-1-amine hydrochloride

  • (S)-1-(4-(METHYLTHIO)PHENYL)ETHANAMINE-HCl

  • (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Chemical Identifiers

Table 1 presents the key chemical identifiers associated with 1-[4-(Methylthio)phenyl]ethanamine hydrochloride:

Identifier TypeValue
PubChem CID53484788
CAS Registry Number1206910-91-9
InChIInChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1
InChIKeyFIKZELFTBUJWNB-FJXQXJEOSA-N
SMILESCC@@HN.Cl
DSSTox Substance IDDTXSID60704219
WikidataQ82636583

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-[4-(Methylthio)phenyl]ethanamine hydrochloride is essential for its application in research and development processes.

Fundamental Properties

The compound exhibits distinct physicochemical characteristics that influence its behavior in various chemical and biological systems:

Table 2. Physical and Chemical Properties of 1-[4-(Methylthio)phenyl]ethanamine hydrochloride:

PropertyValueMethod/Reference
Molecular FormulaC9H14ClNSComputed by PubChem 2.1
Molecular Weight203.73 g/molComputed by PubChem 2.1
Exact Mass203.0535483 DaComputed by PubChem 2.1
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Parent CompoundCID 40465570 ((1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine)PubChem

Structural Characteristics

1-[4-(Methylthio)phenyl]ethanamine hydrochloride possesses several key structural features that contribute to its chemical reactivity and potential biological activity:

  • A chiral center at the α-carbon of the ethanamine group, which can exist in (S) or (R) configuration

  • A para-substituted phenyl ring with a methylthio (methylsulfanyl) group

  • A primary amino group that is protonated and forms an ionic bond with the chloride counterion

  • An aromatic system that contributes to π-π interactions with potential binding partners

The methylthio group at the para position of the phenyl ring introduces sulfur chemistry into the molecule, which may contribute to its properties and reactivity patterns. This functional group can undergo oxidation reactions to form sulfoxides or sulfones, similar to what is observed with related compounds in organic synthesis pathways .

Synthesis Methods

Related Synthetic Methodologies

The patent information in the search results describes the synthesis of related compounds containing the 4-(methylthio)phenyl moiety. These procedures may be adapted for the synthesis of 1-[4-(Methylthio)phenyl]ethanamine hydrochloride:

"The chlorination of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride is carried out using hydrochloric acid, advantageously using concentrated hydrochloric acid, at a temperature of from 10°C to 40°C. The reaction is usually carried out in an organic solvent, advantageously in a water-immiscible solvent, such as, for example, in toluene."

This reaction could serve as an initial step in a synthetic pathway toward the target compound. The methylthio group remains stable under these conditions, allowing for selective functionalization at other positions of the molecule.

Comparison with Structurally Related Compounds

Parent Compound and Derivatives

1-[4-(Methylthio)phenyl]ethanamine hydrochloride is related to its parent compound (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine (CID 40465570) and other derivatives . The hydrochloride salt form improves water solubility and stability compared to the free base, making it more suitable for certain applications.

Related Aromatic Amines

Table 3. Comparison of 1-[4-(Methylthio)phenyl]ethanamine hydrochloride with Related Compounds:

CompoundKey Structural DifferencePotential Impact on Properties
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amineFree base vs. hydrochloride saltReduced water solubility, different crystallinity
4-(Methylthio)aniline hydrochlorideAbsence of α-methyl groupAchiral, different reactivity pattern
4-(Methylsulfonyl)phenyl derivativesOxidized sulfur (sulfone vs. sulfide)Increased polarity, different electronic properties

Chemical Reactivity and Transformations

Amino Group Reactivity

The primary amine functionality in 1-[4-(Methylthio)phenyl]ethanamine hydrochloride can participate in various reactions typical of amines:

  • Nucleophilic substitution reactions

  • Amide formation with carboxylic acids or acid chlorides

  • Imine formation with aldehydes or ketones

  • Reductive amination reactions

Methylthio Group Transformations

The methylthio (methylsulfanyl) group can undergo several transformations that could be valuable in derivatization strategies:

  • Oxidation to sulfoxides or sulfones using peroxide-based reagents:
    "Oxidation... is advantageously carried out using hydrogen peroxide in the presence of an alkali metal tungstate, at a temperature of from 10°C to 40°C, preferably at about 20°C."

  • Nucleophilic aromatic substitution reactions under appropriate conditions

  • Metal-catalyzed coupling reactions at the sulfur position

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